5-(Methylsulfonyl)-1-pentanol
Overview
Description
5-(Methylsulfonyl)-1-pentanol: is an organic compound characterized by the presence of a methylsulfonyl group attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)-1-pentanol typically involves the reaction of 5-chloropentanol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
5-chloropentanol+methylsulfonyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Methylsulfonyl)-1-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-(Methylsulfonyl)pentanal or 5-(Methylsulfonyl)pentanone.
Reduction: Formation of 5-(Methylthio)-1-pentanol.
Substitution: Formation of various substituted pentanol derivatives.
Scientific Research Applications
Chemistry: 5-(Methylsulfonyl)-1-pentanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The sulfonyl group is known for its bioactivity, and derivatives of this compound may exhibit therapeutic properties.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-1-pentanol involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(Methylthio)-1-pentanol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
5-(Methylsulfonyl)-2-pentanol: Similar structure but with the sulfonyl group attached to a different carbon atom.
5-(Ethylsulfonyl)-1-pentanol: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness: 5-(Methylsulfonyl)-1-pentanol is unique due to the presence of both a hydroxyl group and a methylsulfonyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-methylsulfonylpentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-10(8,9)6-4-2-3-5-7/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWGTIUZWRJGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558466-07-2 | |
Record name | 5-methanesulfonylpentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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